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molecular formula C21H24N4 B8555770 2-[(4-imidazol-1-ylphenyl)methyl]-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine

2-[(4-imidazol-1-ylphenyl)methyl]-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine

Cat. No. B8555770
M. Wt: 332.4 g/mol
InChI Key: MTZHCPAFFKOMMO-UHFFFAOYSA-N
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Patent
US08710065B2

Procedure details

To a solution of Example 163A (1.45 g, 4.00 mmol) in 95% ethanol (20 mL) were added zinc (2 g, 30.6 mmol) and acetic acid (4 mL, 69.9 mmol). The reaction mixture was stirred for 4 hours at 50° C. Aqueous saturated NaHCO3 solution (200 mL) and CH2Cl2 (200 mL) were added to the reaction mixture and the suspension was filtered. The aqueous layer was extracted with CH2Cl2 (200 mL). The combined organic layers were washed with saturated NaCl (1×300 mL), dried over Na2SO4, filtered, and concentrated. The crude material was purified using the Chemflash system using a 120 g C18 column eluting with 40-80% methanol in water (0.8 g (NH4)2CO3 in 1 L of water) to provide the title compound. LC-MS: m/e=333 (M+H)+. 1H NMR (400 MHz, DMSO-d6), δ 8.25 (s, 1H), 7.73 (s, 1H), 7.62 (d, J=8.4 Hz, 2H), 7.49 (d, J=8.4 Hz, 2H), 7.11 (s, 1H), 6.97 (d, J=8.4 Hz, 1H), 6.41 (dd, J=8.4 Hz, 2.0 Hz, 1H), 6.16 (d, J=2.0 Hz, 1H), 4.76 (s, 2H), 3.62 (s, 2H), 3.43 (s, 2H), 2.31 (s, 2H), 1.15 (s, 6H).
Name
solution
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:27]=[CH:26][C:9]([CH2:10][N:11]3[CH2:20][C:19]([CH3:22])([CH3:21])[C:18]4[C:13](=[CH:14][C:15]([N+:23]([O-])=O)=[CH:16][CH:17]=4)[CH2:12]3)=[CH:8][CH:7]=2)[CH:5]=[CH:4][N:3]=[CH:2]1.C(O)(=O)C.C([O-])(O)=O.[Na+].C(Cl)Cl>C(O)C.[Zn]>[N:1]1([C:6]2[CH:7]=[CH:8][C:9]([CH2:10][N:11]3[CH2:20][C:19]([CH3:22])([CH3:21])[C:18]4[C:13](=[CH:14][C:15]([NH2:23])=[CH:16][CH:17]=4)[CH2:12]3)=[CH:26][CH:27]=2)[CH:5]=[CH:4][N:3]=[CH:2]1 |f:2.3|

Inputs

Step One
Name
solution
Quantity
1.45 g
Type
reactant
Smiles
N1(C=NC=C1)C1=CC=C(CN2CC3=CC(=CC=C3C(C2)(C)C)[N+](=O)[O-])C=C1
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 4 hours at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the suspension was filtered
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated NaCl (1×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified
WASH
Type
WASH
Details
eluting with 40-80% methanol in water (0.8 g (NH4)2CO3 in 1 L of water)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1(C=NC=C1)C1=CC=C(CN2CC3=CC(=CC=C3C(C2)(C)C)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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